molecular formula C15H16INO5 B6208296 ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2703782-00-5

ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B6208296
CAS No.: 2703782-00-5
M. Wt: 417.2
InChI Key:
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Description

Ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound known for its unique bicyclic structure This compound features an oxabicyclo[211]hexane core, which is a bicyclic system containing an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps:

    Formation of the Oxabicyclo[2.1.1]hexane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by an epoxidation step to introduce the oxygen atom into the bicyclic system.

    Introduction of the Iodomethyl Group: The iodomethyl group can be introduced via a halogenation reaction, where a methyl group is substituted with an iodine atom using reagents like iodine and a suitable oxidizing agent.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where a phenyl group is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The iodomethyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the iodomethyl group, to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of hydroxymethyl, cyanomethyl, or aminomethyl derivatives.

    Reduction: Formation of the corresponding amino derivative.

    Oxidation: Formation of alcohols or carboxylic acids from the iodomethyl group.

Scientific Research Applications

Ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s reactivity can be exploited in the development of new materials with specific properties, such as polymers or resins.

    Biological Studies: Its derivatives can be used to study biological pathways and mechanisms, particularly those involving nitro and iodo groups.

Mechanism of Action

The mechanism by which ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the iodomethyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(bromomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate: Similar structure but with a bromomethyl group instead of an iodomethyl group.

    Ethyl 1-(iodomethyl)-3-(4-nitrophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate: Similar structure but with the nitro group in the para position.

    Ethyl 1-(iodomethyl)-3-(3-aminophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate: Similar structure but with an aminophenyl group instead of a nitrophenyl group.

Uniqueness

Ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to the combination of its bicyclic structure, the presence of both iodomethyl and nitrophenyl groups, and its potential for diverse chemical reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

2703782-00-5

Molecular Formula

C15H16INO5

Molecular Weight

417.2

Purity

95

Origin of Product

United States

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